molecular formula C16H13F3N2O B14789309 3-Amino-1-phenyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one

3-Amino-1-phenyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one

Cat. No.: B14789309
M. Wt: 306.28 g/mol
InChI Key: WEWPEWXTXJDILC-UHFFFAOYSA-N
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Description

3-Amino-1-phenyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one is a heterocyclic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The presence of the trifluoromethyl group and the phenyl rings in this compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-phenyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves the following steps:

    Formation of Schiff’s Base: The reaction begins with the condensation of an aromatic aldehyde with an amine to form a Schiff’s base.

    Cyclization: The Schiff’s base is then subjected to cyclization using chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-phenyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to N-oxides, while substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

3-Amino-1-phenyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-phenyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one involves its interaction with biological targets at the molecular level. The compound can inhibit the growth of cancer cells by interfering with specific cellular pathways. It may also exert its antimicrobial effects by disrupting the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 3-Amino-1-phenyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one enhances its lipophilicity and metabolic stability, making it more effective in biological applications compared to its analogs .

Properties

Molecular Formula

C16H13F3N2O

Molecular Weight

306.28 g/mol

IUPAC Name

3-amino-1-phenyl-4-[4-(trifluoromethyl)phenyl]azetidin-2-one

InChI

InChI=1S/C16H13F3N2O/c17-16(18,19)11-8-6-10(7-9-11)14-13(20)15(22)21(14)12-4-2-1-3-5-12/h1-9,13-14H,20H2

InChI Key

WEWPEWXTXJDILC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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